3-Formyl Tyrosol alpha-Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl Tyrosol alpha-Acetate can be synthesized from formaldehyde and 4-(2-acetoxy-ethyl)phenol . The reaction typically involves the use of triethylamine and magnesium chloride at a temperature of 80°C . The yield of this synthesis method is approximately 72% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of common reagents like formaldehyde and 4-(2-acetoxy-ethyl)phenol makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl Tyrosol alpha-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Formyl Tyrosol alpha-Acetate involves its interaction with molecular targets and pathways . For instance, it has been shown to downregulate pro-inflammatory cytokines such as IL-6, IL-1α, IL-1β, and TNF-α . This downregulation is mediated through the attenuation of NF-κB levels and the upregulation of A20 expression . Additionally, it affects the TLR4, IL-1R, and TNFR signaling pathways .
Comparison with Similar Compounds
- Hydroxytyrosol
- Tyrosol
- Oleuropein
- Oleocanthal
- Oleacein
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-5-4-9-2-3-11(14)10(6-9)7-12/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
UGXGVBSEIHOICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
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